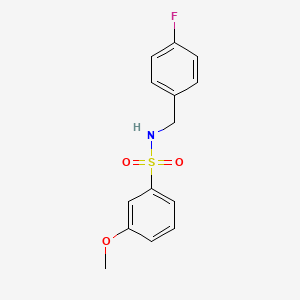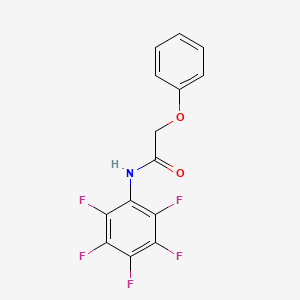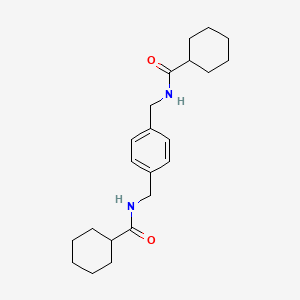
N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexane ring, a formamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexylformamide and phenylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic methods include:
Amide Bond Formation: This involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.
Cyclohexylformamide Preparation: This step involves the reaction of cyclohexylamine with formic acid or its derivatives.
Phenylmethyl Intermediate Preparation: This involves the reaction of benzyl chloride with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHYL-4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE
- N-{4-[Cyclohexyl(methyl)sulfamoyl]phenyl}cyclohexanecarboxamide
Uniqueness
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[[4-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H32N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-16H2,(H,23,25)(H,24,26) |
InChI Key |
KFNLHQZSQOKQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10968439.png)
![(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10968441.png)
![cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10968447.png)
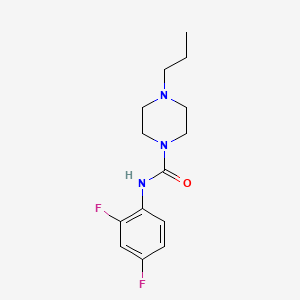
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)
![4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968474.png)

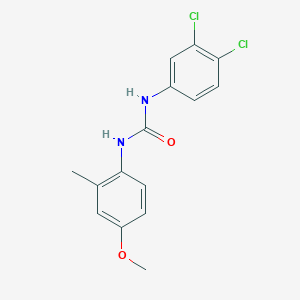
![2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968487.png)
![methyl {[5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10968497.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide](/img/structure/B10968505.png)
